molecular formula C18H19BrN2O4 B2933487 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1903449-73-9

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2933487
M. Wt: 407.264
InChI Key: BHWJOSRYOLAZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as BPP-1, is a chemical compound that has gained significant interest in the scientific community due to its potential application in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Bogdanowicz et al. (2013) used a similar compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, as a substrate for synthesizing new cyanopyridine derivatives. These compounds showed significant antibacterial activity against various bacteria, highlighting the potential of such derivatives in developing new antibacterial agents.

Catalysis and Material Science

In the field of catalysis and material science, Nyamato et al. (2015) synthesized (imino)pyridine ligands with similar structural components for use in palladium complexes. These complexes exhibited high catalytic activities, indicating the utility of these compounds in catalytic processes.

Hydrogen-Bonding Studies

The study of hydrogen-bonding patterns in enaminones, including compounds with a structure similar to the query compound, was conducted by Balderson et al. (2007). This research contributes to a deeper understanding of molecular interactions and can aid in the design of new materials and drugs.

Schiff Base Synthesis

The synthesis of Schiff base compounds incorporating bromopyridine moieties, similar to the compound , was explored by Wang et al. (2008). These compounds have shown excellent antibacterial activities, indicating their potential in pharmaceutical applications.

Pyrrole Derivatives and Antioxidant Activities

Research by Rezai et al. (2018) focused on the synthesis of pyrrolidin-2-one derivative bromophenols, including compounds structurally related to the query compound. These molecules demonstrated powerful antioxidant activities, suggesting their use in combating oxidative stress.

Corrosion Inhibition

A study by Hegazy et al. (2012) evaluated Schiff bases, including pyridine derivatives, as corrosion inhibitors for carbon steel in hydrochloric acid. This highlights the potential application of such compounds in protecting materials against corrosion.

Brominated Phenols in Marine Algae

The study of highly brominated mono- and bis-phenols from marine red algae by Duan et al. (2007) revealed compounds with radical-scavenging activity. This research suggests the potential of brominated compounds, like the one , in pharmaceutical and nutraceutical applications.

properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-23-15-4-2-3-5-16(15)24-12-18(22)21-9-8-14(11-21)25-17-7-6-13(19)10-20-17/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJOSRYOLAZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

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